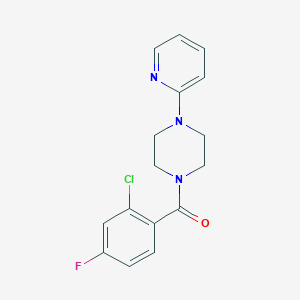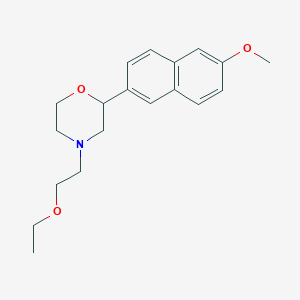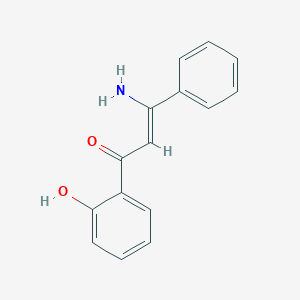![molecular formula C11H19N3O4S B5464553 (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5464553.png)
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol, also known as EP4 antagonist, is a chemical compound that has gained significant attention in the field of scientific research. The EP4 antagonist is a potent inhibitor of prostaglandin E2 (PGE2), which is a critical mediator of inflammation and pain. It has been found to have a wide range of applications in various scientific fields, including pharmacology, biochemistry, and physiology.
作用機序
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist works by inhibiting the binding of PGE2 to its receptor, this compound. PGE2 is a critical mediator of inflammation and pain, and its binding to this compound receptor leads to the activation of various signaling pathways that promote inflammation and pain. By inhibiting the binding of PGE2 to this compound receptor, this compound antagonist reduces inflammation and pain.
Biochemical and Physiological Effects
This compound antagonist has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been found to inhibit the migration of immune cells to the site of inflammation, thereby reducing inflammation.
実験室実験の利点と制限
(3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist has several advantages for lab experiments. It is a potent inhibitor of PGE2, which makes it an excellent tool for studying the role of PGE2 in various biological processes. It has also been found to have low toxicity, which makes it suitable for in vivo studies. However, the synthesis of this compound antagonist is a challenging process that requires specialized equipment and expertise, which can limit its availability for lab experiments.
将来の方向性
There are several future directions for the study of (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist. One potential direction is the development of more efficient synthesis methods that can increase the availability of this compound antagonist for lab experiments. Another direction is the study of the potential applications of this compound antagonist in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis. Additionally, the role of this compound antagonist in various biological processes needs to be further explored to understand its full potential in various scientific fields.
合成法
The synthesis of (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist is a complex process that involves several steps. The first step involves the preparation of the key intermediate, which is (R)-4-hydroxymethyl-3-piperidinol. This intermediate is then reacted with (1-ethyl-1H-pyrazol-4-yl)sulfonyl chloride to form the final product, this compound antagonist. The synthesis of this compound antagonist is a challenging process that requires specialized equipment and expertise.
科学的研究の応用
The (3S*,4R*)-1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(hydroxymethyl)-3-piperidinol antagonist has been extensively studied in various scientific fields, including pharmacology, biochemistry, and physiology. It has been found to have a wide range of applications, including the treatment of various inflammatory disorders, such as arthritis, asthma, and inflammatory bowel disease. It has also been found to have potential applications in the treatment of cancer, as it has been shown to inhibit tumor growth and metastasis.
特性
IUPAC Name |
(3S,4R)-1-(1-ethylpyrazol-4-yl)sulfonyl-4-(hydroxymethyl)piperidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O4S/c1-2-13-6-10(5-12-13)19(17,18)14-4-3-9(8-15)11(16)7-14/h5-6,9,11,15-16H,2-4,7-8H2,1H3/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRSLNMRNWITRM-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC(C(C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CC[C@@H]([C@@H](C2)O)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]-2-cyano-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5464471.png)

![2-[cyclohexyl(methyl)amino]-N-[2-(dimethylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5464486.png)
![3-(3,7-dimethyl-2,6-octadien-1-yl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B5464490.png)
![N-{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}-2-propen-1-amine hydrochloride](/img/structure/B5464495.png)
![4-[3-(3,9-diazaspiro[5.5]undec-3-yl)-3-oxopropyl]phenol hydrochloride](/img/structure/B5464511.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)

![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)
![N-{[4-(3-fluorophenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-3-methoxypropanamide](/img/structure/B5464545.png)
![2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5464546.png)
![2-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5464562.png)